N,N-Bis(chloroethyl)-3-chloropropionamidine hemioxalate dihydrate
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Overview
Description
N,N-Bis(chloroethyl)-3-chloropropionamidine hemioxalate dihydrate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of chloroethyl groups and a chloropropionamidine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(chloroethyl)-3-chloropropionamidine hemioxalate dihydrate typically involves the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine . The reaction is carried out at a temperature range of 40-50°C, with a ratio of substrate to hydrazine of 1:10 . The reaction mass is then evaporated under vacuum to dryness, followed by the addition of a sodium hydroxide solution to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and mass spectrometry helps in the purification and characterization of the compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(chloroethyl)-3-chloropropionamidine hemioxalate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, sodium hydroxide, and various oxidizing and reducing agents. The reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxidation products, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Bis(chloroethyl)-3-chloropropionamidine hemioxalate dihydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Bis(chloroethyl)-3-chloropropionamidine hemioxalate dihydrate involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links and other modifications . These interactions can disrupt normal cellular processes and have potential therapeutic effects in certain medical applications .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: A related compound with similar chemical properties and reactivity.
N,N-Bis(2-chloroethyl)nitrous amide: Another similar compound used in various chemical and biological studies.
Uniqueness
N,N-Bis(chloroethyl)-3-chloropropionamidine hemioxalate dihydrate is unique due to its specific structure, which includes both chloroethyl and chloropropionamidine groups. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
89353-73-1 |
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Molecular Formula |
C16H28Cl6N4O4 |
Molecular Weight |
553.1 g/mol |
IUPAC Name |
3-chloro-N,N-bis(2-chloroethyl)propanimidamide;oxalic acid |
InChI |
InChI=1S/2C7H13Cl3N2.C2H2O4/c2*8-2-1-7(11)12(5-3-9)6-4-10;3-1(4)2(5)6/h2*11H,1-6H2;(H,3,4)(H,5,6) |
InChI Key |
QIJZKOXNKFLXOA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(=N)N(CCCl)CCCl.C(CCl)C(=N)N(CCCl)CCCl.C(=O)(C(=O)O)O |
Related CAS |
89353-72-0 (Parent) |
Origin of Product |
United States |
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